Methyl4-(5-aminophenoxy)butyrate
説明
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 4-(3-aminophenoxy)butanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3 |
InChIキー |
AWKCUVOUAFPTOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCOC1=CC=CC(=C1)N |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison
Key Structural Features:
- Methyl 4-(5-aminophenoxy)butyrate: Contains a 5-aminophenoxy substituent on the aliphatic chain.
- Methyl 4-(4-substituted phenoxy)butanoates: Derivatives with substituents at the 4-position of the phenyl ring (e.g., formyl, bromomethyl) .
- Ethyl butyrate: A simple ester lacking aromatic or amino groups, with an ethyl ester and straight-chain aliphatic structure .
- Propyl butyrate : Similar to ethyl butyrate but with a propyl ester group .
- Geranyl butyrate: A terpene ester with a branched isoprenoid chain, used in fragrances .
Implications of Substituents:
- Aromatic vs. Aliphatic Substitutions: Amino or halogen groups on the phenyl ring (as in methyl 4-(5-aminophenoxy)butyrate) may enhance polarity and bioavailability compared to aliphatic esters like ethyl butyrate.
- Positional Effects: Substitutions at the 4- or 5-position on the phenyl ring (e.g., 4-formyl vs. 5-amino) can alter electronic properties and steric hindrance, affecting reactivity .
Physical and Chemical Properties
*Inferred from structural analogs; exact values require experimental validation.
Key Findings from Analogs:
- Butyrate Analogues: Substitutions on the aliphatic chain (e.g., 2-, 3-, or 4-position) of butyrate derivatives often abolish biological activity (e.g., histone deacetylase inhibition), whereas aromatic substitutions (e.g., 4-aminophenyl) retain efficacy . Methyl 4-(5-aminophenoxy)butyrate’s amino group on the phenyl ring may preserve bioactivity, unlike aliphatic substitutions.
- Flavor vs.
Comparative Efficacy:
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for Methyl 4-(5-aminophenoxy)butyrate, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, a phenoxy group can be introduced via coupling reactions between 5-aminophenol and a butyrate precursor under controlled pH and temperature. Purification is achieved using column chromatography with gradient elution (e.g., hexane/EtOH mixtures) to isolate the target compound . Purity optimization requires iterative recrystallization and analytical validation via HPLC or NMR, as demonstrated in similar ester syntheses .
Q. Which analytical techniques are recommended for quantifying Methyl 4-(5-aminophenoxy)butyrate in complex fermentation broths?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) is effective, using C18 columns and acetonitrile/water mobile phases. For higher sensitivity, LC-MS with electrospray ionization (ESI) can distinguish the compound from co-eluting metabolites. Sample preparation involves centrifugation (13,000 rpm, 5 min) and filtration (0.22 µm) to remove cellular debris . Calibration curves using synthetic standards ensure accuracy, as applied in butyrate ester quantification .
Advanced Research Questions
Q. How can conflicting metabolic demands in microbial co-cultures be managed to enhance Methyl 4-(5-aminophenoxy)butyrate biosynthesis?
- Methodological Answer : Co-cultures require balancing oxygen requirements and precursor ratios. For instance, E. coli strains engineered to produce butyrate and aminophenol derivatives can be co-inoculated at specific ratios (e.g., 1:4 or 1:8) to optimize precursor availability . A two-stage aeration strategy (e.g., 0.5 vvm initially, then 0.1 vvm) improves growth and reduces oxidative stress, increasing ester yields by 20% . Real-time monitoring of dissolved oxygen (DO) and pH (maintained at 5.8–6.0) is critical to avoid metabolic bottlenecks .
Q. What statistical approaches are effective for optimizing Methyl 4-(5-aminophenoxy)butyrate synthesis conditions?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal reaction parameters (e.g., temperature, pH, substrate molar ratios). Artificial Neural Networks (ANN) further refine predictions by modeling non-linear interactions between variables, achieving >90% yield accuracy in esterification reactions . For microbial systems, factorial designs (e.g., varying inoculation ratios and aeration rates) resolve interactions between strain growth and product inhibition .
Q. How do pH and inoculation ratios influence precursor availability for Methyl 4-(5-aminophenoxy)butyrate production in bioreactors?
- Methodological Answer : pH <5.5 inhibits microbial growth, while pH 5.8–6.0 maximizes glucose consumption and precursor synthesis. Inoculation ratios (e.g., 1:4 butyrate-to-aminophenol strain ratio) balance precursor fluxes but may require adjustment to 1:8 if butanol (a common esterification partner) is limiting . Dynamic pH control and fed-batch strategies maintain optimal conditions, as demonstrated in butyrate-ester systems yielding 7.2 g/L .
Data Contradictions and Resolution
Q. Why do studies report conflicting glucose-to-ester conversion efficiencies for similar compounds?
- Methodological Answer : Discrepancies arise from differences in microbial consortia, extraction methods, and analytical calibration. For example, Clostridium co-cultures yield 0.12 g/g glucose due to anaerobic constraints, while E. coli systems achieve 0.4 g/g under optimized aeration . Resolution involves standardizing extraction protocols (e.g., hexane overlays for in situ product removal) and validating yields via multiple analytical methods .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
